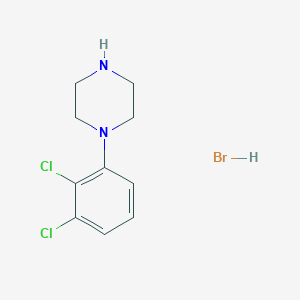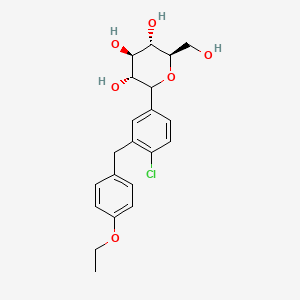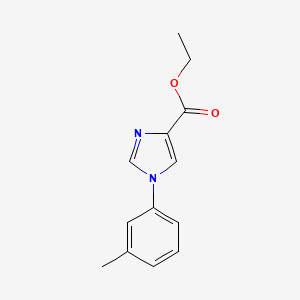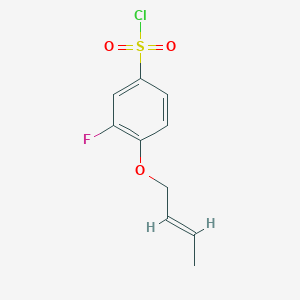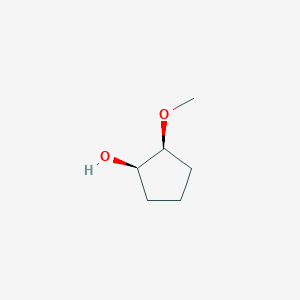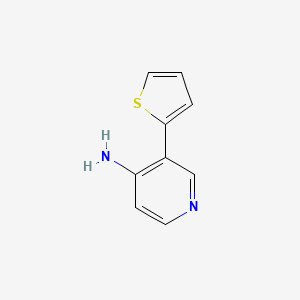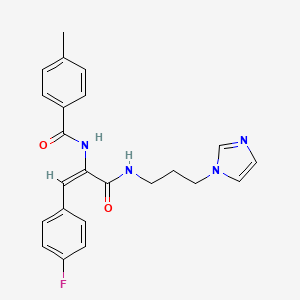
Cyclopenta-1,3-diene;zirconium(2+);dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)zirconium dichloride: is an organometallic compound with the chemical formula C10H10Cl2Zr This compound is widely used in organometallic chemistry, particularly as a catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction is as follows:
ZrCl4+2NaC5H5→(C5H5)2ZrCl2+2NaCl
The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified through recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(cyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions with other ligands, such as phosphines or amines.
Oxidative Addition: The compound can participate in oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: It can undergo reductive elimination to form new carbon-carbon or carbon-hydrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents such as toluene or dichloromethane.
Oxidative Addition: Halogens (e.g., chlorine, bromine) are commonly used in oxidative addition reactions. These reactions often require elevated temperatures and inert atmospheres.
Reductive Elimination: Reductive elimination reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: The major products are substituted zirconocene derivatives.
Oxidative Addition: The products include zirconium-halogen complexes.
Reductive Elimination: The products are typically hydrocarbons or organometallic compounds with new carbon-carbon or carbon-hydrogen bonds.
Applications De Recherche Scientifique
Chemistry: Bis(cyclopentadienyl)zirconium dichloride is extensively used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene. It also serves as a precursor for the synthesis of other organometallic compounds .
Biology and Medicine: In biological research, bis(cyclopentadienyl)zirconium dichloride is used to study the interactions of metal complexes with biological molecules.
Industry: The compound is utilized in the production of high-performance materials, including advanced polymers and coatings. It is also employed in the synthesis of fine chemicals and specialty materials .
Mécanisme D'action
Bis(cyclopentadienyl)zirconium dichloride exerts its effects primarily through its role as a catalyst. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in various catalytic cycles. The compound facilitates the formation and breaking of chemical bonds, enabling efficient and selective transformations in organic synthesis .
Comparaison Avec Des Composés Similaires
Bis(cyclopentadienyl)titanium dichloride: Similar to bis(cyclopentadienyl)zirconium dichloride, this compound is used as a catalyst in polymerization reactions.
Bis(cyclopentadienyl)hafnium dichloride: This compound also serves as a catalyst in various chemical reactions and has similar properties to bis(cyclopentadienyl)zirconium dichloride.
Uniqueness: Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and reactivity. It exhibits excellent catalytic activity in polymerization reactions, making it a valuable tool in both academic and industrial research .
Propriétés
Formule moléculaire |
C10H12Cl2Zr |
|---|---|
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;zirconium(2+);dihydrochloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2 |
Clé InChI |
CMPQHMYIQNCWIY-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.Cl.Cl.[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


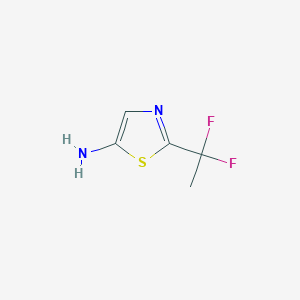

![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)

